![molecular formula C21H28N2O2 B237905 N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B237905.png)
N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide, also known as DMAPT, is a synthetic compound that has been extensively studied for its anti-cancer properties.
Mecanismo De Acción
N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide exerts its anti-cancer effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of cell survival, proliferation, and inflammation. This compound inhibits the activation of NF-κB, leading to the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-angiogenic effects. It has also been shown to modulate the immune system, leading to the activation of anti-tumor immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide is its specificity for the NF-κB signaling pathway, making it a promising candidate for targeted therapy. However, this compound has poor solubility in water, which can limit its use in certain experimental settings. Additionally, the exact mechanism of action of this compound is still not fully understood, which can make it challenging to optimize its use in experimental settings.
Direcciones Futuras
For research on N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide include the development of more efficient synthesis methods, the optimization of its use in combination therapy with chemotherapy and radiation therapy, and the exploration of its potential use in other disease settings, such as inflammatory diseases and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential biomarkers for predicting response to treatment.
Métodos De Síntesis
N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride, followed by the reaction of the resulting intermediate with N,N-diethyl-m-toluidine. The final product is obtained through the reaction of the intermediate with acetic anhydride and sodium acetate.
Aplicaciones Científicas De Investigación
N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including pancreatic, breast, lung, and prostate cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
Fórmula molecular |
C21H28N2O2 |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
N-[4-(diethylaminomethyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C21H28N2O2/c1-5-23(6-2)14-18-7-9-19(10-8-18)22-21(24)15-25-20-12-16(3)11-17(4)13-20/h7-13H,5-6,14-15H2,1-4H3,(H,22,24) |
Clave InChI |
VLAPNCXEUKIPID-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)COC2=CC(=CC(=C2)C)C |
SMILES canónico |
CCN(CC)CC1=CC=C(C=C1)NC(=O)COC2=CC(=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)
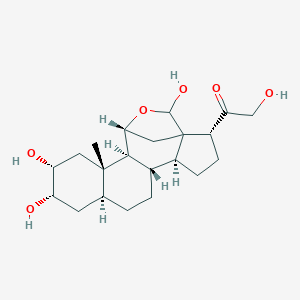
![4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237839.png)
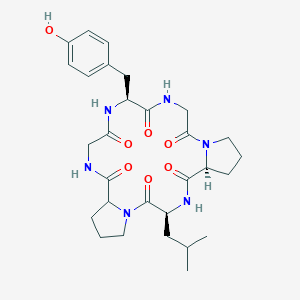
![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)
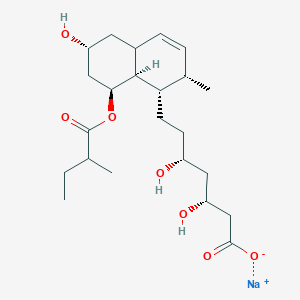
![4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237857.png)
![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)
![(3R,4S,5S,6S,8R,13R,16S,17R,18S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-14-ene-4,8,9,16,18-pentol](/img/structure/B237860.png)
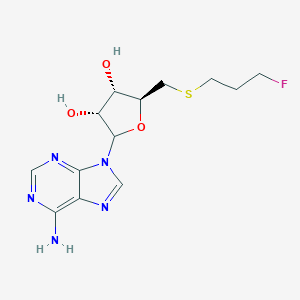
![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)
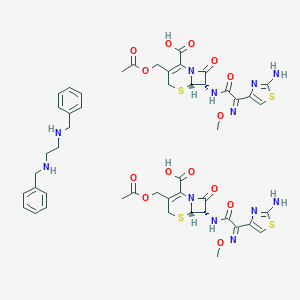
![4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one](/img/structure/B237886.png)